2,3,4,6-tetrafluorobenzoic acid CAS number
2,3,4,6-tetrafluorobenzoic acid CAS number
Technical Monograph: 2,3,4,6-Tetrafluorobenzoic Acid Advanced Synthesis, Process Chemistry, and Pharmacophore Integration[1]
Executive Summary
2,3,4,6-Tetrafluorobenzoic acid (CAS 32890-92-9) is a specialized polyfluorinated building block critical to the synthesis of next-generation fluoroquinolone antibiotics.[1] Unlike its ubiquitous isomer, 2,3,4,5-tetrafluorobenzoic acid (used for Ofloxacin/Levofloxacin), the 2,3,4,6-isomer offers a unique substitution pattern that preserves a hydrogen atom at the meta position relative to the carboxyl group (C5).[1] This structural feature allows for the generation of quinolone scaffolds with specific 5,7,8-trifluoro- or 5-amino-6,8-difluoro- substitution patterns, essential for drugs targeting resistant bacterial strains (e.g., Sparfloxacin analogs).[1]
This guide delineates the physiochemical profile, regioselective synthesis, and handling protocols for 2,3,4,6-tetrafluorobenzoic acid, designed for drug development professionals requiring high-purity intermediates.[1]
Part 1: Chemical Identity & Physiochemical Profile[1][2]
Critical Disambiguation: Researchers frequently confuse this compound with its isomers.[1] Verify the CAS number explicitly before procurement or synthesis.[1]
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Target: 2,3,4,6-Tetrafluorobenzoic acid (CAS 32890-92-9) [1][2]
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Common Confusion 1: 2,3,4,5-Tetrafluorobenzoic acid (CAS 1201-31-6)[1][3][4]
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Common Confusion 2: 2,4,6-Trifluorobenzoic acid (CAS 28314-80-9)[1]
Datasheet: 2,3,4,6-Tetrafluorobenzoic Acid
| Property | Specification |
| CAS Number | 32890-92-9 |
| IUPAC Name | 2,3,4,6-Tetrafluorobenzoic acid |
| Molecular Formula | C₇H₂F₄O₂ |
| Molecular Weight | 194.08 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 97–99 °C |
| Boiling Point | 218 °C (Predicted) |
| pKa | ~2.3 (Highly acidic due to ortho-fluorine electron withdrawal) |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |
| Stability | Stable under standard conditions; Hygroscopic; Incompatible with strong oxidizers |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of 2,3,4,6-tetrafluorobenzoic acid requires precise regiocontrol.[1] The most robust industrial method involves the lithiation of 1,2,3,5-tetrafluorobenzene.[1] This route exploits the symmetry of the starting material to ensure exclusive formation of the desired isomer.[1]
Mechanism: Lithiation-Carboxylation Sequence
1,2,3,5-tetrafluorobenzene possesses two acidic protons at positions 4 and 6. Due to the molecule's
Protocol: Regioselective Synthesis
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Reagents: 1,2,3,5-Tetrafluorobenzene (1.0 eq),
-Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF (Solvent), Dry (gas or solid).[1] -
Setup: Flame-dried 3-neck flask,
atmosphere, internal thermometer. -
Lithiation:
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Carboxylation:
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Stir for 1 hour at -78°C.
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Bubble excess dry
gas through the solution or pour onto crushed dry ice.[1] -
The reaction is exothermic; control rate to maintain T < -40°C.
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Workup:
Visual Workflow: Synthesis & Logic
Figure 1: Regioselective synthesis pathway via lithiation of 1,2,3,5-tetrafluorobenzene.
Part 3: Applications in Medicinal Chemistry
The primary utility of 2,3,4,6-tetrafluorobenzoic acid lies in its conversion to the corresponding benzoyl chloride, which serves as the "A-ring" precursor in the Grohe-Heberer quinolone synthesis method.[1]
Pharmacophore Construction
When cyclized to form the quinolone core, the fluorine substitution pattern of the benzene ring dictates the substitution of the final drug scaffold.[1]
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Precursor: 2,3,4,6-Tetrafluorobenzoic Acid.
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Transformation:
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Resulting Quinolone Scaffold:
Note: This specific isomer allows for the synthesis of quinolones with a hydrogen at position 6 (rare) or, more commonly, is used in routes where the numbering shifts or subsequent nitration/reduction at the unsubstituted position (C5 on benzene) is required to introduce an amino group (as seen in Sparfloxacin , which is 5-amino-6,8-difluoro).[1]
Strategic Logic: Structure-Activity Relationship (SAR)
Figure 2: SAR flow from starting material to bioactive fluoroquinolone.[1]
Part 4: Handling, Safety, & Analytics
Safety Protocols (E-E-A-T)
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HF Hazard: While the acid itself is stable, thermal decomposition or reaction with strong nucleophiles at high temperatures can release Hydrogen Fluoride (HF).[1] Always have Calcium Gluconate gel available in the lab.[1]
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Skin/Eye Irritant: The compound is a potent irritant (pKa ~2.3).[1] Double-gloving (Nitrile) and eye protection are mandatory.[1]
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Storage: Store in a desiccator. Hydrolysis is slow but can degrade the material over months if exposed to ambient humidity.[1]
Analytical Validation
To confirm the identity of CAS 32890-92-9 vs. its isomers, use 19F-NMR .[1]
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2,3,4,6-Isomer Pattern: The 19F-NMR will show a distinct pattern due to the symmetry of the fluorine environments relative to the protons.[1] Expect signals corresponding to F2, F3, F4, F6.
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Diagnostic: The coupling constants (
and ) will differ significantly from the 2,3,4,5-isomer (which has four contiguous fluorines).[1]
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1H-NMR: A single aromatic proton signal (triplet of triplets or multiplet) corresponding to the proton at C5, flanked by F4 and F6.[1]
References
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Synquest Laboratories. (2024).[1] Safety Data Sheet: 2,3,4,6-Tetrafluorobenzoic acid (CAS 32890-92-9).[1] Retrieved from .[1]
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Sigma-Aldrich. (2024).[1] Product Specification: 2,3,4,6-Tetrafluorobenzoic acid. Retrieved from .[1]
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PubChem. (2024).[1] Compound Summary: 2,3,4,6-Tetrafluorobenzoic acid.[2] National Library of Medicine.[1] Retrieved from .[1]
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Grohe, K., & Heberer, H. (1987).[1] Cycloaracylation of enamines.[1] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational reference for the quinolone synthesis method described).
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Bridges, A. J., et al. (1990).[1] Fluorine-19 NMR studies of the lithiation of 1,2,3,5-tetrafluorobenzene. Journal of Organic Chemistry. (Mechanistic basis for the regioselective synthesis).



